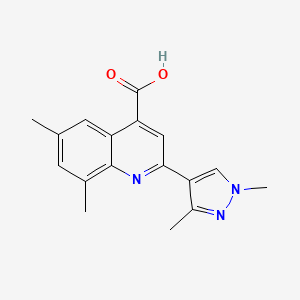![molecular formula C19H28N2O2 B6082110 2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine, commonly known as CPMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPMM is a morpholine derivative that has been synthesized using a multi-step process involving various chemical reactions.
作用機序
CPMM is believed to act as a sigma-1 receptor modulator, which results in the modulation of various cellular pathways. The sigma-1 receptor is known to be involved in the regulation of calcium signaling, which plays a critical role in various physiological processes such as neurotransmitter release, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
CPMM has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the modulation of the activity of various neurotransmitters such as dopamine and serotonin. CPMM has also been shown to have potential analgesic and anti-inflammatory effects.
実験室実験の利点と制限
CPMM has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, CPMM has some limitations, including its potential toxicity and the lack of understanding of its long-term effects.
将来の方向性
The potential applications of CPMM in medical research are vast, and several future directions can be explored. Some potential future directions include the development of CPMM as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPMM can be used as a research tool to further understand the physiological and biochemical effects of sigma-1 receptor modulation. Further research is needed to fully understand the potential applications of CPMM in medical research.
Conclusion:
In conclusion, CPMM is a synthetic compound that has shown potential as a research tool in various scientific fields. Its synthesis involves a multi-step process, and its mechanism of action involves the modulation of the sigma-1 receptor. CPMM has various biochemical and physiological effects, and its potential applications in medical research are vast. However, further research is needed to fully understand the potential benefits and limitations of CPMM.
合成法
The synthesis of CPMM involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction between cyclohexylmethylamine and 4-pyridinecarboxaldehyde, which results in the formation of 4-(cyclohexylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to yield 4-(cyclohexylmethyl)-3-(4-pyridinyl)propanoic acid.
The final step in the synthesis of CPMM involves the reaction between 4-(cyclohexylmethyl)-3-(4-pyridinyl)propanoic acid and morpholine in the presence of a coupling agent. This reaction results in the formation of CPMM, which can be purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
CPMM has shown potential as a research tool in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry. CPMM has been studied for its potential as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
特性
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(7-6-16-8-10-20-11-9-16)21-12-13-23-18(15-21)14-17-4-2-1-3-5-17/h8-11,17-18H,1-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUYBNONXBNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)
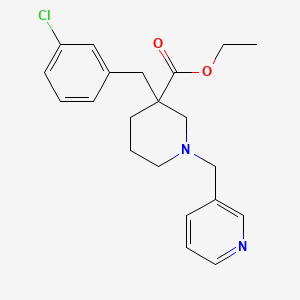
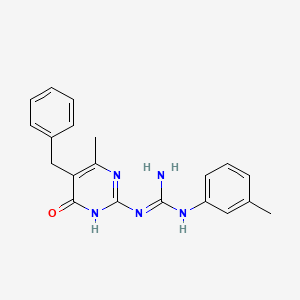

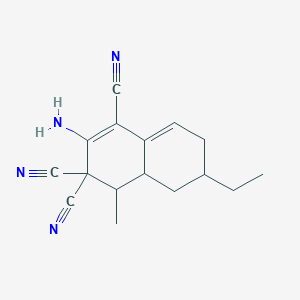
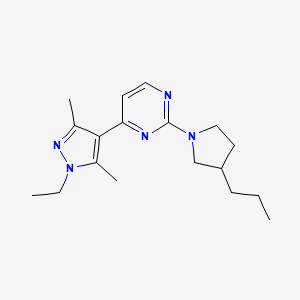
![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)
